molecular formula C6H12ClNO2 B585911 (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride CAS No. 158414-44-9

(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride

Cat. No. B585911
CAS RN: 158414-44-9
M. Wt: 165.617
InChI Key: LVBDVNLIEHCCTP-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-Aminocyclopentanecarboxylic acid hydrochloride, also known as (1R,2R)-2-Aminocyclopentane-1-carboxylic acid hydrochloride, is a chiral cyclic amino acid that has been used in a variety of scientific research applications due to its unique structure and properties. It is a white, crystalline solid with a molecular weight of 183.63 g/mol and a melting point of 163-164 °C. This compound has been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.

Mechanism of Action

Target of Action

The primary target of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride is the GPR88 receptor . The GPR88 receptor is a G protein-coupled receptor that plays a significant role in various physiological processes.

Mode of Action

(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride acts as a potent agonist of the GPR88 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the GPR88 receptor and activates it, leading to a series of biochemical reactions.

Biochemical Pathways

Upon activation of the GPR88 receptor, (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride inhibits the production of cAMP through a Gαi-coupled pathway . cAMP, or cyclic adenosine monophosphate, is a messenger molecule that plays a crucial role in many biological processes. By inhibiting its production, the compound can influence these processes.

Safety and Hazards

The safety data sheet for a similar compound, (1R,2R)-(-)-1,2-Diaminocyclohexane, indicates that it causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .

properties

IUPAC Name

(1R,2R)-2-aminocyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBDVNLIEHCCTP-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679940
Record name (1R,2R)-2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride

CAS RN

158414-44-9
Record name (1R,2R)-2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.